![molecular formula C10H9NO3 B12865193 1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a hydroxymethyl group and an ethanone group attached to the benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with an aldehyde to form the benzoxazole ring, followed by the introduction of the hydroxymethyl and ethanone groups through subsequent reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Formation of 1-(6-(Carboxymethyl)benzo[d]oxazol-2-yl)ethanone.
Reduction: Formation of 1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets, such as enzymes and receptors. The hydroxymethyl and ethanone groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate specific pathways, leading to desired biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparación Con Compuestos Similares
- 1-(Benzo[d]oxazol-2-yl)ethanone
- 1-(6-Hydroxy-2-methylbenzo[d]oxazol-7-yl)ethan-1-one
- 2-(Benzo[d]oxazol-2-yl)ethanol
Uniqueness: 1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of both hydroxymethyl and ethanone groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
1-[6-(hydroxymethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H9NO3/c1-6(13)10-11-8-3-2-7(5-12)4-9(8)14-10/h2-4,12H,5H2,1H3 |
Clave InChI |
GSJPOAPOZBLLLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


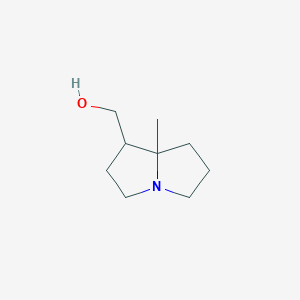
![2,3-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-10,11-diol](/img/structure/B12865124.png)

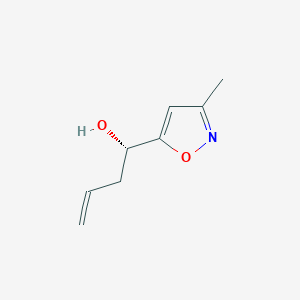
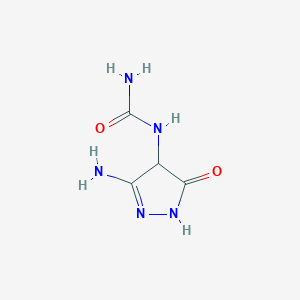
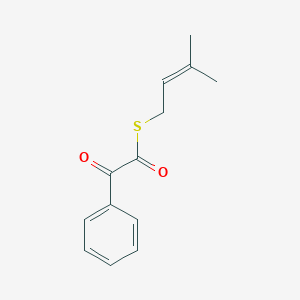
![(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
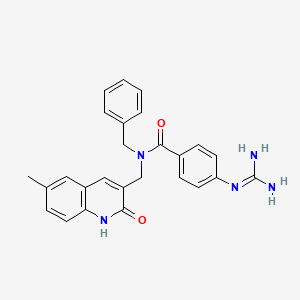
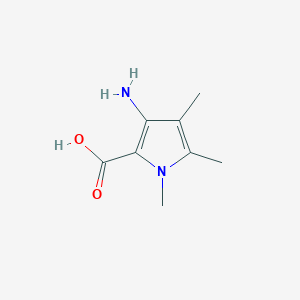
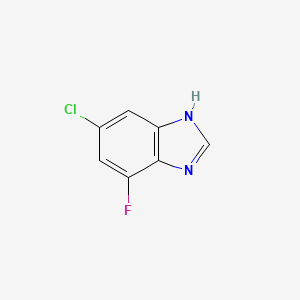
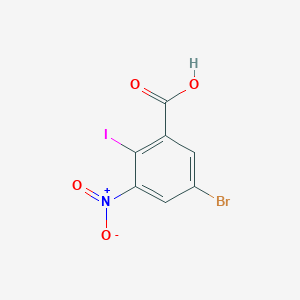
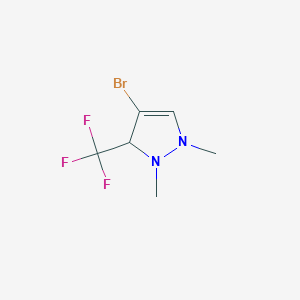
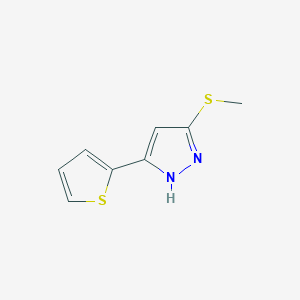
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
